molecular formula C11H15N B13525844 2-(4-Ethylphenyl)cyclopropan-1-amine

2-(4-Ethylphenyl)cyclopropan-1-amine

Cat. No.: B13525844
M. Wt: 161.24 g/mol
InChI Key: VMADEOCZHZVLMV-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 4-ethylstyrene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethylphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antifungal, antibacterial, and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained nature allows it to participate in unique binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenyl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring, amine group, and 4-ethylphenyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(4-ethylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-2-8-3-5-9(6-4-8)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3

InChI Key

VMADEOCZHZVLMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC2N

Origin of Product

United States

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